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Compound of Interest

Compound Name: 1,1-Difluoro-1H-indene

CAS No.: 145123-27-9

Cat. No.: B584696

Get Quote

Executive Summary
1,1-Difluoro-1H-indene (CAS: 145123-27-9) is typically synthesized via the gem-difluorination

of 1-indanone followed by desaturation. This guide compares the two primary synthetic

pathways—Nucleophilic Fluorination (Deoxofluor/DAST) vs. Electrophilic Fluorination

(Dithiolane Method)—and provides detailed characterization data for the critical intermediates.

Why This Molecule Matters
Bioisostere: The

group mimics the sterics and electronics of a carbonyl (

) group but is lipophilic and metabolically stable.

Reactivity: The C2-C3 double bond allows for further functionalization (e.g., epoxidation,

hydroboration) while the
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group remains inert.

Comparative Analysis of Synthetic Routes
Route A: Direct Nucleophilic Fluorination (Standard)

Mechanism: Direct replacement of carbonyl oxygen with two fluorine atoms using Deoxofluor

or DAST, followed by radical bromination and elimination.

Pros: Fewer steps, high conversion rates for electron-deficient substrates.

Cons: Reagents are thermally unstable and shock-sensitive; requires strict temperature

control.

Route B: Dithiolane-Mediated Electrophilic Fluorination
(Alternative)

Mechanism: Protection of 1-indanone as a 1,3-dithiolane, followed by oxidative fluorination

using 1,3-dibromo-5,5-dimethylhydantoin (DBH) and HF-Pyridine.

Pros: Avoids explosive DAST derivatives; uses cheaper reagents; scalable.

Cons: Two-step fluorination process; generates sulfur byproducts requiring rigorous

purification.

Performance Comparison Table

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b584696?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Feature
Route A
(Deoxofluor/DAST)

Route B (Dithiolane/HF-Py)

Step Count 2 (Fluorination + Elimination)
3 (Protection + Fluorination +

Elimination)

Safety Profile
Low (Thermal runaway risk

>50°C)

High (Standard corrosive

handling)

Yield (Fluorination) 75–85% 60–75%

Scalability <100g (Safety limits) >1 kg (Process friendly)

Critical Impurity
Vinyl fluoride (elimination side-

product)

Thio-ethers (incomplete

oxidation)

Detailed Characterization of Intermediates
The synthesis proceeds through two critical phases: Gem-difluorination and Unsaturation.

Intermediate 1: 1,1-Difluoro-2,3-dihydro-1H-indene (1,1-
Difluoroindane)
This is the stable, saturated intermediate formed after the first step.

Appearance: Colorless oil.

1H NMR (400 MHz, CDCl3):

The aromatic protons appear at 7.2–7.8 ppm.

Key Feature: The aliphatic protons at C2 and C3 form a distinct multiplet pattern. Unlike

indanone, there is no singlet/triplet downfield near 3.0 ppm typical of

-carbonyl protons. Instead, look for a triplet of triplets at ~2.4–2.6 ppm (C2-H) coupling
with the fluorine atoms (

Hz).

19F NMR (376 MHz, CDCl3):
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Shift:

-80 to -100 ppm (typically ~ -88 ppm).

Pattern: Triplet (coupling to C2 methylene protons).

IR Spectroscopy:

Diagnostic: Disappearance of the strong Carbonyl stretch (

) at ~1715 cm⁻¹.

New Band: Strong C-F stretching vibrations appear in the 1100–1300 cm⁻¹ region.

Intermediate 2: 3-Bromo-1,1-difluoro-2,3-dihydro-1H-
indene (Transient)
Formed via radical bromination (NBS) at the benzylic position.

Stability: Often unstable; typically used immediately in the elimination step.

1H NMR Diagnostic:

Desymmetrization of the C2 protons.

New signal: A benzylic proton (C3-H) appears as a doublet of doublets or multiplet shifted

downfield (~5.5 ppm) due to bromine.

Final Product: 1,1-Difluoro-1H-indene[1]
1H NMR (400 MHz, CDCl3):

Olefinic Protons: Distinct signals for C2-H and C3-H.

C3-H (Benzylic/Vinylic): ~6.8 ppm (doublet or multiplet).

C2-H (Vinylic): ~6.4 ppm (dt, couples to C3-H and

).
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19F NMR:

Shift:

-60 to -70 ppm (Shifted downfield relative to the saturated analog due to conjugation).

Pattern: Doublet (coupling to C2-H,

Hz).

Experimental Protocols
Protocol A: Gem-Difluorination (Deoxofluor Method)
Use extreme caution. Perform in a fume hood behind a blast shield.

Setup: Charge a dry Teflon or HDPE flask with 1-Indanone (1.0 equiv) and anhydrous DCM

(10 vol).

Reagent Addition: Cool to 0°C. Add Deoxofluor (1.5 equiv) dropwise. Note: DAST can be

used but Deoxofluor is thermally more stable.

Reaction: Allow to warm to RT and stir for 16–24 h. Monitor by TLC (loss of ketone).

Self-Validation: Aliquot NMR should show disappearance of ketone C=O signal.

Quench: Pour slowly into saturated

at 0°C. Gas evolution (CO2) will be vigorous.

Workup: Extract with DCM, dry over

, and concentrate.

Purification: Silica gel chromatography (Hexanes/EtOAc 95:5).

Protocol B: Unsaturation (NBS Bromination/Elimination)
Bromination: Dissolve 1,1-Difluoroindane (1.0 equiv) in

or Trifluorotoluene (greener alternative).
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Add N-Bromosuccinimide (NBS) (1.1 equiv) and AIBN (0.05 equiv).

Reflux: Heat to reflux for 2–4 h. The solution should turn orange/red.

Elimination: Cool to RT. Add DBU (1.5 equiv) directly to the reaction mixture (or filter

succinimide first). Stir at reflux for 2 h.

Workup: Wash with water, 1M HCl, and Brine.

Purification: Distillation or Column Chromatography (100% Pentane/Hexane) to isolate the

volatile indene.

Visual Pathway Analysis

1-Indanone
(C9H8O)

1,3-Dithiolane
Intermediate

Route B:
1,2-Ethanedithiol

BF3-Et2O

1,1-Difluoroindane
(Saturated)

Shift: -88 ppm (t)

Route A:
Deoxofluor/DAST
DCM, 0°C -> RT

DBH, HF-Pyridine
-78°C -> 0°C

3-Bromo-1,1-difluoroindane
(Transient)

NBS, AIBN
Reflux

1,1-Difluoro-1H-indene
(Target)

Shift: -65 ppm (d)

DBU (Elimination)
Reflux

Click to download full resolution via product page

Caption: Comparative synthetic pathways. Route A (Blue) offers a direct path but higher safety

risk. Route B (Yellow) is safer for scale-up. Red arrows indicate the unsaturation sequence.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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